Cas no 2171375-45-2 (3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid)

2171375-45-2 structure
Nome del prodotto:3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid
3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid
- 3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- EN300-1532808
- 3-methyl-5-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 2172105-76-7
- 5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
- EN300-1545483
- EN300-1532043
- 2171371-98-3
- 2171375-45-2
-
- Inchi: 1S/C26H30N2O5/c1-16(12-24(29)30)10-11-27-25(31)17-13-18(14-17)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,16-18,23H,10-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- Chiave InChI: HMFGFLWMTWTUJO-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C)CC(=O)O
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 685
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 3.5
3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532808-0.25g |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1532808-0.1g |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1532808-2.5g |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1532808-250mg |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1532808-500mg |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1532808-0.05g |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532808-1.0g |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532808-5000mg |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532808-10000mg |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1532808-50mg |
3-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid |
2171375-45-2 | 50mg |
$2829.0 | 2023-09-26 |
3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid Letteratura correlata
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2171375-45-2 (3-methyl-5-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid) Prodotti correlati
- 2097893-85-9(2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethan-1-one)
- 2228247-32-1(2-azido-2-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol)
- 62207-91-4(Glycerol monoarchidonate)
- 1864062-94-1(3-(Cyclohexylsulfanyl)azetidine hydrochloride)
- 1877778-71-6(5-Bromo-6-[ethyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid)
- 50634-73-6(2-(4-tert-butylphenoxy)ethylamine hydrochloride)
- 899945-45-0(N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide)
- 1805196-72-8(3-(Difluoromethyl)-2-hydroxy-6-iodo-5-methylpyridine)
- 2172225-48-6(6-amino-5-cyclopropyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one)
- 1016746-86-3(N-(4-Bromo-3-methylphenyl)-2-chloropropanamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
